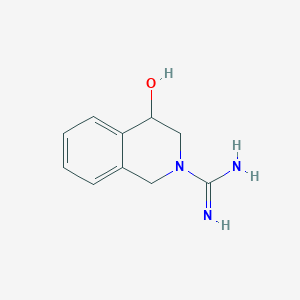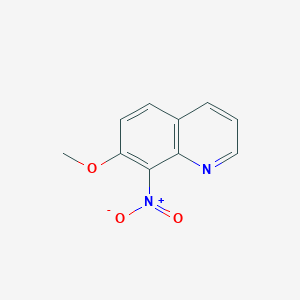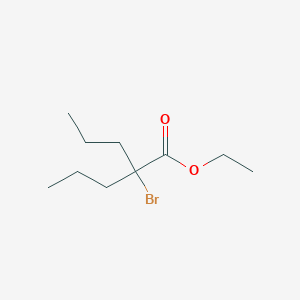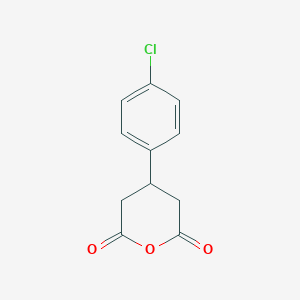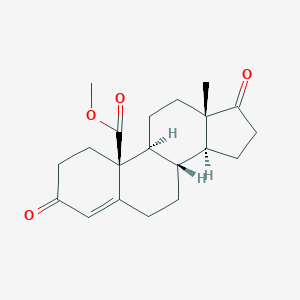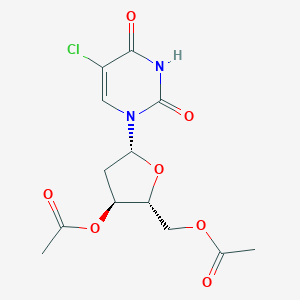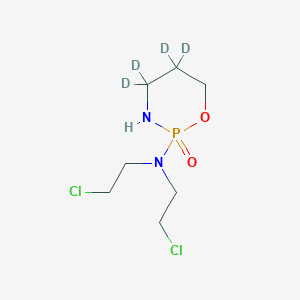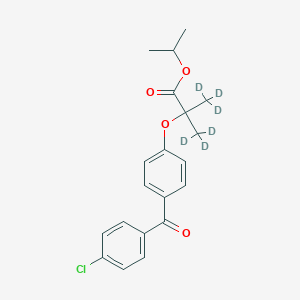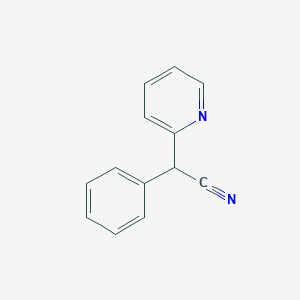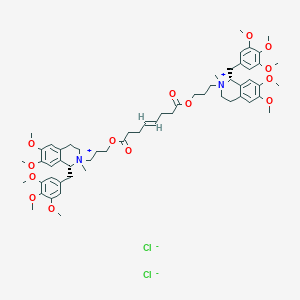
3-Hydroxymethyl Mefenamic Acid
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of derivatives like 3-Hydroxymethyl Mefenamic Acid often involves modifications to the parent molecule to improve certain characteristics, such as solubility or pharmacokinetic properties. For instance, the synthesis and characterization of Mefenamic Acid derivatives involve complex reactions, including esterification and hydrolysis, to introduce new functional groups that can alter the drug's behavior in biological systems (Al-Dulimia et al., 2015).
Molecular Structure Analysis
The molecular structure of Mefenamic Acid and its derivatives is critical in determining their chemical reactivity and biological activity. Studies on the molecular structure, using techniques such as X-ray crystallography and NMR spectroscopy, reveal how modifications like the addition of a hydroxymethyl group can influence the drug's interaction with biological targets (Chatterjee et al., 2017).
Chemical Reactions and Properties
Mefenamic Acid and its derivatives undergo various chemical reactions, including hydroxylation and esterification, which can significantly affect their pharmacological properties. The introduction of new functional groups can lead to changes in the compound's acidity, reactivity towards enzymes, and its overall stability within physiological environments (Yang et al., 2015).
Physical Properties Analysis
The physical properties of Mefenamic Acid derivatives, such as solubility, melting point, and crystal form, are essential for their formulation and effectiveness as drugs. Modifying the parent compound can lead to significant improvements in these properties, enhancing the drug's bioavailability and therapeutic potential (Halayqa et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, dictate the therapeutic efficacy and safety profile of Mefenamic Acid derivatives. Research focusing on these aspects can lead to the development of safer, more effective NSAIDs with fewer adverse effects (Cunha et al., 2014).
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects : Mefenamic acid has shown neuroprotective effects and can improve cognitive impairment in Alzheimer's disease models, suggesting its potential as a therapeutic agent (Y. Joo et al., 2006).
Sustained Release Tablets : Formulation of mefenamic acid 250 mg sustained release tablets using various polymers demonstrates promising in-vitro drug release rates and patterns (A. Joel, 2013).
Cyclodextrin Conjugate Prodrug : A cyclodextrin conjugate prodrug of mefenamic acid effectively masks the ulcerogenic potential of the free drug, showing stable properties in gastric and intestinal fluids (S. Dev et al., 2007).
Increased Drug Solubility : MEF-ionic liquid compounds significantly increase the drug's solubility in water, aiding in oral solid or gel medicine formulations (Mohammad Halayqa et al., 2018).
Symmetrical Drug-Related Intertriginous and Flexural Exanthema (SDRIFE) : Mefenamic acid can cause SDRIFE, a rare but potentially serious drug hypersensitivity reaction (Doris Weiss & T. Kinaciyan, 2018).
Treatment of Rheumatoid Arthritis : Mefenamic acid shows potential in treating rheumatoid arthritis, as demonstrated in a double-blind, controlled trial compared to a placebo (A. Myles et al., 1967).
Chemical Interactions : Mefenamic acid complexes with cyclic and acyclic amines result in crystalline proton-transfer complexes, driven by hydrogen bonds and CH interactions (M. Fonari et al., 2010).
Complex Crystallization : Co-mefenamate crystallizes in a monoclinic P2 1 /c unit cell with a large volume, suggesting potential for pharmaceutical applications (G. C. Diaz de Delgado et al., 2021).
Percutaneous Absorption : Hydrophilic ointment is a favorable method for the percutaneous absorption of mefenamic acid, with additives like nicotinamide and N-methyl-2-pyrrolidone accelerating absorption (Naito Shun-Ichi et al., 1985).
Treatment of Premenstrual Syndrome (PMS) : Mefenamic acid significantly improves physical, mood, and performance symptoms associated with PMS, particularly fatigue, headache, and general aches and pains (M. Mira et al., 1986).
Safety And Hazards
3-Hydroxymethyl Mefenamic Acid, like Mefenamic Acid, may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Mefenamic Acid, from which 3-Hydroxymethyl Mefenamic Acid is derived, continues to be relevant for pain syndromes and some gynecological disorders, albeit with considerable competition from other NSAIDs . New basic science has considerably improved the understanding of the biochemistry of Mefenamic Acid . As well as maintaining its use in traditional settings, there is a tremendous potential for expanding its use .
Eigenschaften
IUPAC Name |
2-[3-(hydroxymethyl)-2-methylanilino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-11(9-17)5-4-8-13(10)16-14-7-3-2-6-12(14)15(18)19/h2-8,16-17H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONJEHEDCBRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346261 | |
| Record name | 3-Hydroxymethyl Mefenamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxymethyl Mefenamic Acid | |
CAS RN |
5129-20-4 | |
| Record name | 3-Hydroxymethyl mefenamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxymethyl Mefenamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYMETHYL MEFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L4T2779IX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



